molecular formula C12H14O3 B1289199 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone CAS No. 405239-70-5

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

Cat. No. B1289199
M. Wt: 206.24 g/mol
InChI Key: ZLZLWYNEZNXDTL-UHFFFAOYSA-N
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Description

The compound 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone is a derivative of the broader class of compounds known as hydroxyphenyl ethanones. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been used as a photoremovable protecting group for carboxylic acids, showing that upon photolysis, the protected compound releases the acid in significant yields . Similarly, 2-azido-1-(2-hydroxyphenyl)ethanones have been involved in cyclization reactions to produce 2-aminobenzofuran-3(2H)-one derivatives, highlighting the reactivity of such compounds under catalysis by 4-dimethylaminopyridine (DMAP) .

Synthesis Analysis

The synthesis of hydroxyphenyl ethanones can involve various strategies, including the protection of carboxylic acids using photoremovable groups. The synthesis of HAPE, a derivative of hydroxyphenyl ethanone, has been demonstrated to protect carboxylic acids effectively, with the subsequent release of the acid upon exposure to light . Additionally, cyclization reactions of hydroxyphenyl ethanones with terminal alkynoates have been reported, leading to the formation of benzofuran derivatives, which suggests a versatile synthetic utility for these compounds .

Molecular Structure Analysis

The molecular structure of hydroxyphenyl ethanones has been studied using different techniques, including X-ray diffraction (XRD). For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been determined, revealing a triclinic crystal system with specific space group parameters and intramolecular hydrogen bonding that stabilizes the crystal units . Similarly, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone has been elucidated, showing an orthorhombic system with strong intramolecular hydrogen bonds and molecular packing influenced by π-π interactions .

Chemical Reactions Analysis

Hydroxyphenyl ethanones participate in various chemical reactions, including cyclization and photolysis. The cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates under DMAP catalysis is an example of the reactivity of these compounds, leading to the formation of aminobenzofuran derivatives . The photolysis of HAPE-protected carboxylic acids also demonstrates the chemical reactivity of hydroxyphenyl ethanones, as they can release carboxylic acids upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyphenyl ethanones have been characterized using various techniques, including melting point determination, elemental analysis, and spectroscopic methods such as IR, UV-Vis, and mass spectroscopy. The crystal structure of these compounds, as well as their optimized geometry, have been studied using computational methods like DFT, providing insights into their charge distribution and hybridization states . Additionally, molecular docking and ADMET studies have been conducted on derivatives like ethanone 1-(2-hydroxy-5-methyl phenyl), revealing its potential anti-microbial properties and interactions with proteins in Staphylococcus aureus .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Hydroxycoumarins, including compounds structurally related to 1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone, have been recognized for their significance in synthetic organic chemistry. These compounds serve as precursors or starting materials in the synthesis of diverse heterocyclic compounds due to their versatile chemical reactivity. For instance, 3-hydroxycoumarin has been utilized in synthesizing pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates, highlighting its importance in the development of new chemical entities with potential biological activities (Yoda, 2020).

Pharmacological Applications

Paeonol and its derivatives, closely related in structure to the compound of interest, have shown a broad spectrum of pharmacological activities. Recent studies have focused on the structure modification of paeonol to explore the mechanism of action of its derivatives. These efforts have unveiled that some paeonol derivatives exhibit significant antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects, indicating their potential in therapeutic applications (Wang et al., 2020).

Material Science and Sensor Technology

Compounds based on 4-methyl-2,6-diformylphenol (DFP), which shares functional groups with the compound of interest, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the utility of hydroxycoumarin derivatives in the design of novel materials for environmental monitoring, medical diagnostics, and chemical sensing technologies (Roy, 2021).

Environmental Science

In the context of environmental science, the catalytic transformation of biomass-derived furfurals into valuable chemicals using cyclopentanones and their derivatives has been reviewed. This research area is crucial for developing sustainable chemical processes that convert renewable resources into industrial chemicals, highlighting the environmental applications of cyclopentanone derivatives, which are structurally related to the compound of interest (Dutta & Bhat, 2021).

properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(13)12-10(14)3-2-4-11(12)15-7-9-5-6-9/h2-4,9,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZLWYNEZNXDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623987
Record name 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)ethanone

CAS RN

405239-70-5
Record name 1-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2,6-dihydroxyphenyl)ethanone (50.0 g, 328 mmol) in acetone (1000 mL) was added potassium carbonate (227 g, 1643 mmol) and (bromomethyl)cyclopropane (35.1 mL, 361 mmol). The mixture was stirred at 50° C. for 2 days. The reaction mixture was filtrated on Celite®, and then the filtrate was concentrated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The separated organic phase was washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was suspended in hexane. Then the suspension was stirred at 80° C. for 30 min. The solution was filtered and the filtrate was allowed to cool to room temperature. The resulting white solid was collected by filtration, washed with hexane, and dried under reduced pressure to give 1-{2-[(cyclopropylmethyl)oxy]-6-hydroxyphenyl}ethanone as a pale yellow solid (56.3 g, yield; 83%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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